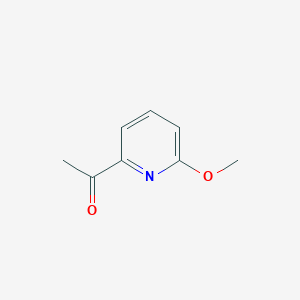

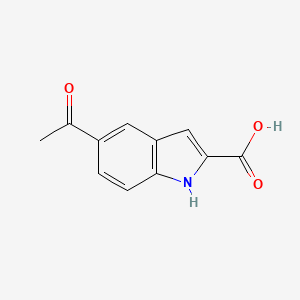

![molecular formula C6H5N5 B1282588 Pyrimido[4,5-d]pyrimidin-4-amine CAS No. 26979-05-5](/img/structure/B1282588.png)

Pyrimido[4,5-d]pyrimidin-4-amine

Descripción general

Descripción

Pyrimido[4,5-d]pyrimidin-4-amine is a bicyclic compound that is part of a class of structures known for their biological significance and potential in medicinal chemistry. These compounds are characterized by their pyrimidine rings, which are fused to another pyrimidine ring, forming a [6+6] system that is of interest due to its synthetic and biological applications .

Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidin-4-amines involves various methods. One approach includes the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary aromatic or heterocyclic amines and aldehydes, leading to the formation of pyrimido[4,5-d]pyrimidin-2,4-diones . Another method involves the solid-phase synthesis, which allows for the creation of diverse derivatives of pyrimido[4,5-d]pyrimidines, potentially useful in combinatorial chemistry . Additionally, novel synthesis pathways have been developed, such as the condensation of 4-amino-2,6-dichloropyrimidine with various substituted benzaldehydes, followed by cyclization with ammonium thiocyanate .

Molecular Structure Analysis

The molecular structure of pyrimido[4,5-d]pyrimidin-4-amines is influenced by the position of nitrogen and carbon atoms within the fused rings. X-ray crystallography has been used to determine the structures of related compounds, revealing significant conformational changes due to nonbonding interactions, which are important for the biological activity of these molecules .

Chemical Reactions Analysis

Pyrimido[4,5-d]pyrimidin-4-amines undergo various chemical reactions that are essential for their functionalization and biological activity. For instance, the reaction with primary amines can lead to the formation of dihydropyrimido[5,4-d]pyrimidines, which can further react to form more stable pyrimido[5,4-d]pyrimidines through tautomeric equilibration . The reactivity of these compounds towards different reagents has been studied, revealing their potential as analgesic and anti-inflammatory agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimido[4,5-d]pyrimidin-4-amines are influenced by their molecular structure and the substituents attached to the ring system. These properties are crucial for their biological activity and pharmacological applications. For example, the introduction of bulky, weakly basic solubilizing side chains can retain potency against isolated enzymes and inhibit autophosphorylation of EGFR in cellular assays . The presence of substituents also affects the solubility and stability of these compounds, which is important for their use in drug development .

Aplicaciones Científicas De Investigación

-

Cancer Cell Growth Inhibitors

-

Antioxidants

-

Antidiabetics

-

Angiogenesis Inhibitors

-

Antimicrobial Agents

-

Antiviral Agents

-

Hepatoprotective Agents

-

Antihypertensive Agents

-

Antifungal Agents

-

Vasodilators

-

Cardiotonic Agents

-

Tyrosine Kinase Inhibitors

-

Phosphodiesterase Inhibitors

-

Dihydrofolate Reductase Inhibitors

-

RAF Kinase Inhibitors

-

P38 Protein Kinase Inhibitors

-

Diuretics

-

Allergy Symptom Treatments

Direcciones Futuras

Propiedades

IUPAC Name |

pyrimido[4,5-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5/c7-5-4-1-8-2-10-6(4)11-3-9-5/h1-3H,(H2,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSYGVOQINLFTHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=NC2=NC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50550020 | |

| Record name | Pyrimido[4,5-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrimido[4,5-d]pyrimidin-4-amine | |

CAS RN |

26979-05-5 | |

| Record name | Pyrimido[4,5-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

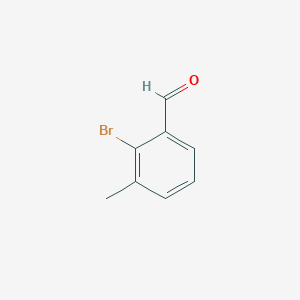

![2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one](/img/structure/B1282510.png)

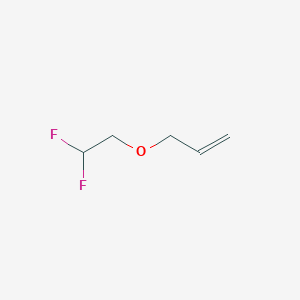

![[1,1'-Bi(cyclopropane)]-1-carboxylic acid](/img/structure/B1282533.png)

![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B1282538.png)

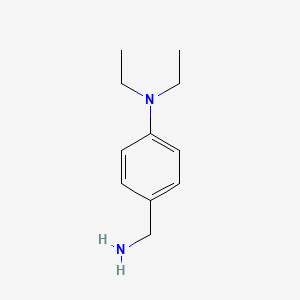

![Tert-butyl N-[2-(4-aminoanilino)-2-oxoethyl]carbamate](/img/structure/B1282543.png)

![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1282547.png)